molecular formula C19H17F3N2O2S B2923758 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024017-57-9

5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2923758
CAS No.: 1024017-57-9
M. Wt: 394.41
InChI Key: ZPBDOHXZQCQTAS-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a complex organic compound featuring a thiazoloquinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate benzyl and thiazoloquinoxaline precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Safety considerations, such as handling of reactive intermediates and waste management, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one stands out due to its combination of a methoxybenzyl group and a trifluoromethyl group, which confer unique electronic and steric properties.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-26-14-4-2-3-12(7-14)9-23-16-8-13(19(20,21)22)5-6-15(16)24-11-27-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBDOHXZQCQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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